2-Amino-4,5-dimethylthiophene-3-carbonitrile

Anticancer Thieno[2,3-d]pyrimidine Kinase Inhibitor

2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS 4651-94-9) is the essential 4,5-dimethyl-substituted 2-aminothiophene-3-carbonitrile building block for one-pot synthesis of thieno[2,3-d]pyrimidine EGFR kinase inhibitors. Derivatives (e.g., IIIc) exhibit IC50 values of 1.44 µM (MCF-7) and 1.47 µM (HepG2), outperforming Gefitinib. The compound's unique concomitant trimorphic system (Forms I–III) enables solid-state patent strategies and formulation optimization. Procure ≥98% purity for oncology-focused medicinal chemistry, IP development, and toxic nitrile safety protocol validation.

Molecular Formula C7H8N2S
Molecular Weight 152.22g/mol
CAS No. 4651-94-9
Cat. No. B448075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dimethylthiophene-3-carbonitrile
CAS4651-94-9
Molecular FormulaC7H8N2S
Molecular Weight152.22g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)N)C
InChIInChI=1S/C7H8N2S/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3
InChIKeyDTDMOFLHHZZNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS 4651-94-9): A 2-Aminothiophene Scaffold for Pharmaceutical Synthesis and Polymorph Research


2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS 4651-94-9) is a 2-aminothiophene-3-carbonitrile derivative featuring a 4,5-dimethyl substitution pattern on the thiophene ring. This heterocyclic building block, with molecular formula C₇H₈N₂S and molecular weight 152.22 g/mol, serves as a versatile precursor in medicinal chemistry for synthesizing pharmacologically active thieno[2,3-d]pyrimidines and related fused heterocycles [1]. The compound is typically supplied as a solid with purities of ≥95% or ≥98%, and it exhibits a predicted logP of approximately 1.82, indicating moderate lipophilicity . Critically, the compound exists in three concomitant polymorphic forms (trimorphs) that can be obtained under identical crystallization conditions, a property with significant implications for solid-state formulation and intellectual property [2].

2-Amino-4,5-dimethylthiophene-3-carbonitrile: Why Substitution with Unsubstituted Analogs Risks Synthesis Failure and Solid-State Variability


Direct substitution of 2-Amino-4,5-dimethylthiophene-3-carbonitrile with its unsubstituted or differently substituted analogs is not scientifically justifiable due to two critical differentiators. First, the 4,5-dimethyl substitution is essential for the successful one-pot synthesis of specific thieno[2,3-d]pyrimidine derivatives; using the unsubstituted parent (2-aminothiophene-3-carbonitrile, CAS 4651-82-5) would alter the electronic and steric environment of the thiophene ring, likely failing to yield the desired fluorinated intermediates that demonstrated potent antitumor activity [1]. Second, the compound exhibits a unique polymorphic landscape characterized by three concomitant crystalline forms (Forms I, II, and III) that arise from a specific interplay of N–H···N hydrogen bonds and weak C–H···π/S/N interactions [2]. This polymorphism, which includes a thermodynamically more stable Form II, directly impacts bulk solid properties such as solubility and stability, and is not a generic property of the 2-aminothiophene class but is instead dictated by the precise 4,5-dimethyl substitution pattern [2].

2-Amino-4,5-dimethylthiophene-3-carbonitrile: Direct Quantitative Comparison Against Key Analogs and Baselines


Derivatives of 2-Amino-4,5-dimethylthiophene-3-carbonitrile Exhibit Superior Antitumor Potency Compared to Gefitinib in MCF-7 and HepG2 Cell Lines

In a study synthesizing sixteen fluorinated thieno[2,3-d]pyrimidine derivatives from 2-Amino-4,5-dimethylthiophene-3-carbonitrile, compounds IIIa and IIIc demonstrated significantly lower IC50 values than the standard chemotherapeutic agent Gefitinib against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines [1]. This direct comparison establishes that the core scaffold of the target compound enables the generation of derivatives with enhanced potency over an established EGFR tyrosine kinase inhibitor.

Anticancer Thieno[2,3-d]pyrimidine Kinase Inhibitor

Polymorphic Landscape of 2-Amino-4,5-dimethylthiophene-3-carbonitrile: Form II Exhibits Highest Thermodynamic Stability Among Three Concomitant Trimorphs

A crystallization screen of 2-Amino-4,5-dimethylthiophene-3-carbonitrile revealed the existence of three concomitant polymorphs (Forms I, II, and III) that could be obtained under identical conditions [1]. Lattice energy calculations, a quantitative measure of thermodynamic stability, showed comparable stabilities among the three forms, with Form II exhibiting the highest lattice energy, thereby indicating greater thermodynamic stability compared to Forms I and III [1]. This property is unique to the specific molecular structure of this compound and is not observed for simpler 2-aminothiophene analogs.

Polymorphism Solid-State Chemistry Crystallography

2-Amino-4,5-dimethylthiophene-3-carbonitrile Demonstrates a Distinct Hazard Profile Requiring Specialized Handling Compared to Non-Substituted Analogs

Safety data sheets classify 2-Amino-4,5-dimethylthiophene-3-carbonitrile with hazard statements H301 (Toxic if swallowed) and H318 (Causes serious eye damage), and it is assigned UN Number 3439, which is specific to nitriles, solid, toxic, n.o.s. . In contrast, the unsubstituted analog 2-aminothiophene-3-carbonitrile (CAS 4651-82-5) carries a lower acute oral toxicity classification (Acute Tox. 4 Oral, H302: Harmful if swallowed) . This quantitative difference in GHS classification demonstrates that the 4,5-dimethyl substitution pattern significantly increases the compound's acute oral toxicity, necessitating more stringent safety protocols.

Safety Handling Toxicology

Chemical Reactivity Profile: 2-Amino-4,5-dimethylthiophene-3-carbonitrile Enables Distinct One-Pot Synthetic Transformations Not Feasible with Parent Scaffold

A key differentiator for synthetic chemists is the ability of 2-Amino-4,5-dimethylthiophene-3-carbonitrile to undergo a one-pot, three-component reaction with trifluoroacetic acid and phosphorus oxychloride to directly yield 4-chloro-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, a critical intermediate for further derivatization [1]. This transformation leverages both the 2-amino and 3-carbonitrile groups in concert with the 4,5-dimethyl substitution. The unsubstituted parent compound, 2-aminothiophene-3-carbonitrile, would lack the necessary methyl groups to direct this specific cyclization, resulting in a different product or no reaction.

Organic Synthesis Heterocyclic Chemistry One-Pot Reaction

2-Amino-4,5-dimethylthiophene-3-carbonitrile: Validated Applications Based on Quantitative Differentiation


Synthesis of Fluorinated Thieno[2,3-d]pyrimidine Kinase Inhibitors for Anticancer Drug Discovery

Based on the direct quantitative evidence that derivatives of this compound (specifically IIIc) exhibit IC50 values of 1.44 μmol/L (MCF-7) and 1.47 μmol/L (HepG2), which are superior to Gefitinib [1], this scaffold is a validated starting point for medicinal chemistry programs targeting EGFR and related kinases. The one-pot synthesis of the key trifluoromethyl intermediate [1] further streamlines the generation of focused libraries, making this compound a high-value procurement item for groups focused on oncology therapeutics.

Solid-State Formulation and Polymorph Patent Lifecycle Management

The discovery that 2-Amino-4,5-dimethylthiophene-3-carbonitrile exists as three concomitant polymorphs, with Form II possessing the highest thermodynamic stability [2], makes this compound a model system for solid-state chemistry research. More critically, for any drug candidate derived from this scaffold, the identification of a more stable polymorph provides a tangible opportunity for secondary patent filings, extending market exclusivity. Procurement of this compound is therefore justified not only for its synthetic utility but also for its intrinsic value in pharmaceutical development and IP strategy.

Calibration Standard for Hazardous Nitrile Handling and Shipping Compliance

With its classification as a toxic solid (H301, UN 3439) , 2-Amino-4,5-dimethylthiophene-3-carbonitrile serves as a practical, well-characterized standard for developing and validating laboratory safety protocols and shipping procedures for toxic nitriles. Its distinct hazard profile compared to the 'harmful' unsubstituted analog provides a clear, data-driven case study for EHS training and risk assessment when scaling up synthetic procedures.

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